3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it a practical approach for the preparation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above provides a scalable and efficient route that can be adapted for larger-scale production. The simplicity and high yield of this method make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. Preliminary mechanistic studies have revealed that the compound can inhibit the phosphorylation of Akt Ser-473, a key protein involved in cell signaling pathways . Molecular modeling experiments indicate that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby exerting its effects through this interaction.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole-thiadiazole core structure and exhibit comparable energetic and pharmacological properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds also feature a fused triazole-thiadiazole ring system and have been studied for their functionalized properties.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H10ClFN4OS |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10ClFN4OS/c1-23-13-6-5-10(17)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-11(18)7-9/h2-8H,1H3 |
InChI Key |
KUNUKXJQNQYTFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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